molecular formula C11H9BrN2O B13676270 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13676270
M. Wt: 265.11 g/mol
InChI Key: JMVUKBJJUHFPPN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated phenyl group attached to an imidazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the bromination of 4-methylphenol followed by subsequent reactions to introduce the imidazole and aldehyde groups. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Products depend on the nucleophile used, such as 2-(2-Azido-4-methylphenyl)-1H-imidazole-5-carbaldehyde.

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the imidazole ring can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its brominated phenyl group, imidazole ring, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-2-3-9(10(12)4-7)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

JMVUKBJJUHFPPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(N2)C=O)Br

Origin of Product

United States

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